3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid, often involves multistep reactions that include cyclization and substitution reactions. These methods aim to introduce functional groups that impart desired properties to the molecule. Modern synthetic approaches emphasize the use of green chemistry principles to enhance efficiency and reduce environmental impact.
Molecular Structure Analysis
Pyrazole derivatives exhibit fascinating variability in their molecular structure, which significantly influences their chemical reactivity and biological activity. The presence of the pyrazole ring, a five-membered heterocyclic compound containing nitrogen atoms, allows for extensive functionalization. Structural analyses often involve spectroscopic methods and computational modeling to elucidate the arrangement of atoms and the electronic properties of the molecule.
Chemical Reactions and Properties
Pyrazole compounds, including 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid, participate in a variety of chemical reactions. These reactions can be used to further modify the compound or to study its reactivity. Common reactions involve nucleophilic substitution, oxidation, and coupling reactions. The chemical properties of pyrazole derivatives are influenced by the electron-donating and withdrawing effects of substituents on the pyrazole ring.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of functional groups attached to the pyrazole core. Understanding these properties is essential for the development of pharmaceutical formulations and materials science applications.
Chemical Properties Analysis
The chemical properties of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid and related compounds are characterized by their acidity, basicity, and reactivity towards various reagents. The benzoic acid moiety, in particular, contributes to the acidity of the compound, affecting its behavior in chemical reactions and biological systems.
References (Sources)
- (Govindaraju et al., 2012) - Discusses the synthesis and biological activity of pyrazole derivatives.
- (Kiyani, 2018) - Reviews the synthesis of heterocyclic compounds using organocatalysts.
- (Boča et al., 2011) - Highlights the chemistry and properties of pyrazole derivatives.
- (Hussein et al., 2023) - Explores the synthesis and biological evaluation of hydroxy benzoic acid derivatives.
- (Patil et al., 2013) - Investigates the antimicrobial activity of benzofuran derivatives.
Scientific Research Applications
Antimicrobial Activities
Research has demonstrated that pyrazole derivatives, including 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid, exhibit notable antimicrobial activities. A study conducted in 2019 synthesized and tested four pyrazole derivatives for their antimicrobial properties against various bacterial and fungal strains. The results indicated significant agreement between the antimicrobial activities observed and the predictions made from docking results (Shubhangi et al., 2019).
Metal-Organic Frameworks (MOFs)
Pyrazole-based ligands, including 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid, have been utilized in the construction of metal-organic frameworks (MOFs). A study in 2013 synthesized an MOF using a linker extension strategy with 4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid. This MOF exhibited interesting structural properties and potential applications in gas adsorption and storage (Wei et al., 2013).
Synthesis and Characterization of Complexes
The synthesis and characterization of palladium(II) complexes using 3,5-dimethylpyrazolic hybrid ligands were explored in a study from 2008. This research highlights the versatility of pyrazole derivatives in forming complex molecular structures with potential applications in various fields of chemistry (Guerrero et al., 2008).
Corrosion Inhibition
Pyrazole compounds, including 3,5-dimethyl-1H-pyrazole, have been studied for their potential as corrosion inhibitors. Research has shown that these compounds can effectively inhibit steel corrosion in acidic environments, highlighting their potential application in industrial corrosion prevention (Bouklah et al., 2005).
Computational Modeling Studies
In a 2012 study, the molecular structure and properties of 3,5-dimethyl-pyrazole-1-carbodithioic acid benzyl ester were investigated through computational modeling. Such studies are crucial for understanding the chemical and physical properties of pyrazole derivatives, aiding in their application in various scientific fields (Shi et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-9(2)14(13-8)11-5-3-4-10(7-11)12(15)16/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVUPMIJNADPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346449 | |
Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24800975 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | |
CAS RN |
312531-88-7 | |
Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312531-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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